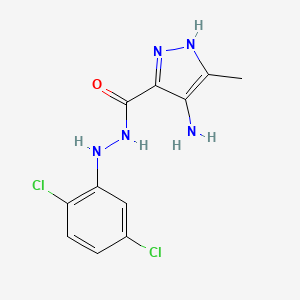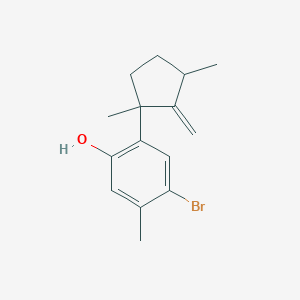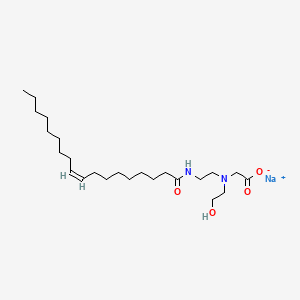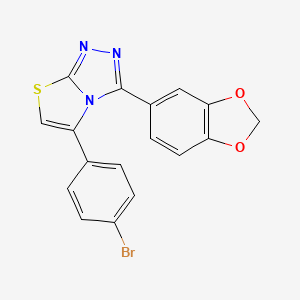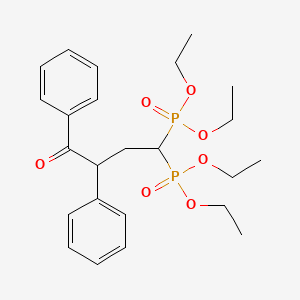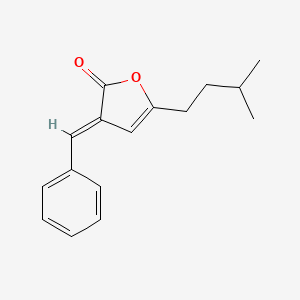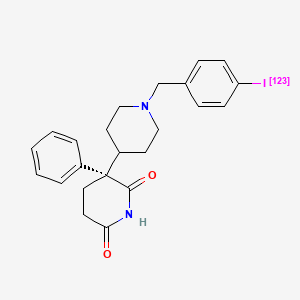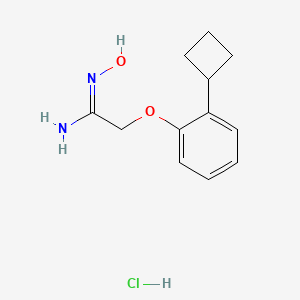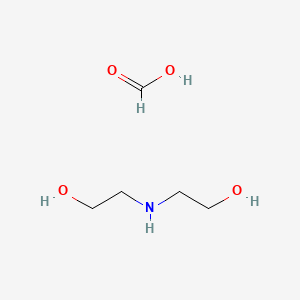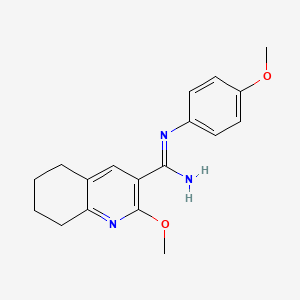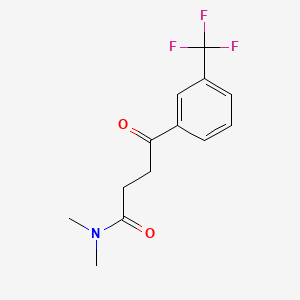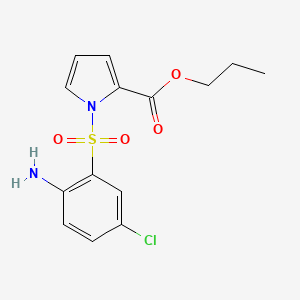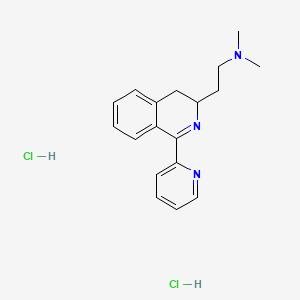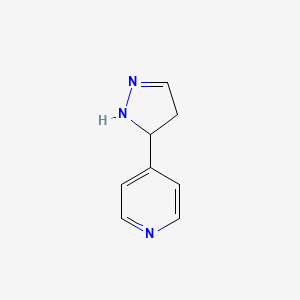
4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Pyridyl)-2-pyrazoline: is a heterocyclic compound that features a pyrazoline ring substituted with a pyridyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridyl)-2-pyrazoline typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an ethanol solvent. The general reaction scheme is as follows:
Condensation Reaction: 4-pyridinecarboxaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form 5-(4-Pyridyl)-2-pyrazoline.
Industrial Production Methods
While specific industrial production methods for 5-(4-Pyridyl)-2-pyrazoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Pyridyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The pyridyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(4-Pyridyl)-2-pyrazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Pyridyl)-2-pyrazoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Pyridyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of pyrazoline.
4-(4-Pyridyl)-2-pyrazoline: Similar but with the pyridyl group at a different position.
5-(3-Pyridyl)-2-pyrazoline: Similar but with the pyridyl group at the 3-position.
Uniqueness
5-(4-Pyridyl)-2-pyrazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
4-(4,5-dihydro-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H9N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-2,4-6,8,11H,3H2 |
Clave InChI |
KFRDWFSAUYARBD-UHFFFAOYSA-N |
SMILES canónico |
C1C=NNC1C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



